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molecular formula C10H9N3 B1279570 N-phenylpyrimidin-2-amine CAS No. 57356-49-7

N-phenylpyrimidin-2-amine

Cat. No. B1279570
M. Wt: 171.2 g/mol
InChI Key: XGXNTJHZPBRBHJ-UHFFFAOYSA-N
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Patent
US06103737

Procedure details

Part B: A mixture of the product from part A (1.09 g), 2-bromo-4-isopropylphenylguanidine hydrochloride (1.17 g), and sodium carbonate (424 mg) in 2-methoxyethanol (30 mL) was refluxed for 19 hr. The cooled reaction mixture was diluted with ethyl acetate and washed with water (2×) and brine, dried and evaporated. The crude reaction product was chromatographed on silica gel using 50% petroleum ether in methylene chloride as eluent. The intermediate anilinopyrimidine was obtained as an oil (337 mg). CI Mass Spec. (M+H)+ =462.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[C:7](C(C)C)[CH:6]=[CH:5][C:4]=1[NH:12][C:13]([NH2:15])=[NH:14].[C:16](=O)([O-])[O-].[Na+].[Na+].CO[CH2:24][CH2:25]O>C(OCC)(=O)C>[NH:12]([C:13]1[N:14]=[CH:25][CH:24]=[CH:16][N:15]=1)[C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
Cl.BrC1=C(C=CC(=C1)C(C)C)NC(=N)N
Name
Quantity
424 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 19 hr
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with water (2×) and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel using 50% petroleum ether in methylene chloride as eluent

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC=CC=N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 337 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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